molecular formula C23H29N3O2S B4035161 N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

Cat. No.: B4035161
M. Wt: 411.6 g/mol
InChI Key: OHYHPEDMQWECKN-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide is a useful research compound. Its molecular formula is C23H29N3O2S and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.19804835 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Regioselective Dibromohydration of Acetamides

A study by Qiu et al. (2017) outlines the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which can be related to the synthesis methods of compounds like "N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide." This process allows for the synthesis of dibromo-containing compounds under mild, metal-free conditions, showcasing an innovative approach to generating structurally complex molecules (Qiu et al., 2017).

Chemical Synthesis and Evaluation

PET Ligand Synthesis for Neurokinin(1) Receptors

Mey et al. (2005) described the synthesis and biodistribution of a compound structurally similar to the one , aimed at investigating central neurokinin(1) (NK1) receptors using positron emission tomography (PET). This research demonstrates the potential application of similar compounds in the development of diagnostic tools for neurological conditions (Mey et al., 2005).

Antitumor Activity

Novel Thiophene and Pyrimidine Derivatives

A study by Albratty et al. (2017) explored the synthesis and antitumor activity of compounds including thiophene and pyrimidine derivatives, highlighting the potential therapeutic applications of chemical entities similar to "this compound." This research underlines the significance of such compounds in developing new anticancer drugs (Albratty et al., 2017).

Bioactive Metabolites

Marine Actinobacterium Metabolites

Research by Sobolevskaya et al. (2007) on the marine actinobacterium Streptomyces sp. KMM 7210 isolated compounds with structural similarities, demonstrating the diverse bioactive potential of such molecules in cytotoxic activities. This suggests the role of analogous compounds in exploring natural product-based drug discovery (Sobolevskaya et al., 2007).

Properties

IUPAC Name

N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c27-22(26(16-19-8-4-9-19)15-18-6-2-1-3-7-18)14-21-23(28)24-11-12-25(21)17-20-10-5-13-29-20/h1-3,5-7,10,13,19,21H,4,8-9,11-12,14-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYHPEDMQWECKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Reactant of Route 3
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Reactant of Route 4
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Reactant of Route 5
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide
Reactant of Route 6
N-benzyl-N-(cyclobutylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.